3-[(3-Methyl-thiophen-2-ylmethylene)-amino]-2-thioxo-thiazolidin-4-one
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Overview
Description
3-[(3-Methyl-thiophen-2-ylmethylene)-amino]-2-thioxo-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Methyl-thiophen-2-ylmethylene)-amino]-2-thioxo-thiazolidin-4-one typically involves the condensation of 3-methylthiophene-2-carbaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-[(3-Methyl-thiophen-2-ylmethylene)-amino]-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding thiols or thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Substituted thiazolidinones and thiophenes
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Due to its biological activities, the compound is investigated for its potential use in treating various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 3-[(3-Methyl-thiophen-2-ylmethylene)-amino]-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 3-(3-Methoxy-propyl)-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one
- 3-Benzyl-5-(3-methyl-thiophen-2-ylmethylene)-2-thioxo-thiazolidin-4-one
- 3-(4-Ethoxy-phenyl)-5-(3-methyl-thiophen-2-ylmethylene)-2-thioxo-thiazolidin-4-one
Comparison: Compared to similar compounds, 3-[(3-Methyl-thiophen-2-ylmethylene)-amino]-2-thioxo-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring and a thiophene moiety. This structural feature contributes to its enhanced biological activities and chemical reactivity. Additionally, the presence of the methyl group on the thiophene ring further distinguishes it from other analogs, potentially leading to different pharmacological profiles and applications .
Properties
Molecular Formula |
C9H8N2OS3 |
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Molecular Weight |
256.4 g/mol |
IUPAC Name |
3-[(E)-(3-methylthiophen-2-yl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H8N2OS3/c1-6-2-3-14-7(6)4-10-11-8(12)5-15-9(11)13/h2-4H,5H2,1H3/b10-4+ |
InChI Key |
XIZJIOUILWDCFG-ONNFQVAWSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/N2C(=O)CSC2=S |
Canonical SMILES |
CC1=C(SC=C1)C=NN2C(=O)CSC2=S |
Origin of Product |
United States |
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